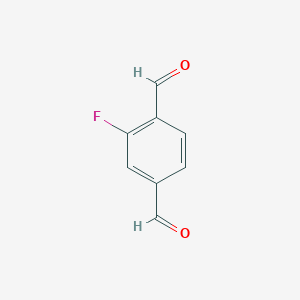

2-Fluoroterephthalaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5FO2 |

|---|---|

Molekulargewicht |

152.12 g/mol |

IUPAC-Name |

2-fluoroterephthalaldehyde |

InChI |

InChI=1S/C8H5FO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H |

InChI-Schlüssel |

CVCLKHOVULHASK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C=O)F)C=O |

Herkunft des Produkts |

United States |

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine, the most electronegative element, into an aromatic ring dramatically alters its electronic and steric properties. numberanalytics.com This substitution can significantly impact a molecule's reactivity, stability, and physical characteristics. numberanalytics.com Fluorine's strong electron-withdrawing nature can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.com Conversely, this can enhance reactivity towards nucleophilic substitution. numberanalytics.com

The presence of fluorine can also lead to increased thermal stability and chemical resistance in the resulting materials. numberanalytics.comacs.org Furthermore, fluorine substitution can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in the design of functional materials. acs.org In materials science, these unique properties are harnessed to create high-performance polymers and other advanced materials with enhanced durability and specific optical properties. numberanalytics.com

Overview of Terephthalaldehyde Derivatives in Chemical Synthesis

Terephthalaldehyde (B141574), a symmetrical aromatic dialdehyde (B1249045), and its derivatives are fundamental precursors in a wide array of chemical syntheses. wikipedia.org The two aldehyde groups, positioned at opposite ends of the benzene (B151609) ring, provide reactive sites for a variety of chemical transformations, most notably the formation of imines through condensation reactions with amines. wikipedia.org This reactivity makes them ideal monomers for the production of polymers, including polyimines and polyazomethines. atamanchemicals.com

Furthermore, terephthalaldehyde derivatives are extensively used in the synthesis of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). wikipedia.orgatamanchemicals.com These materials are characterized by their high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.org The versatility of terephthalaldehyde and its derivatives allows for the creation of a vast library of compounds with tailored properties for various applications, including pharmaceuticals and fluorescent whitening agents. wikipedia.orgatamanchemicals.com

Scope and Research Focus on 2 Fluoroterephthalaldehyde

Direct Synthetic Routes

Direct synthetic routes aim to construct the this compound molecule in a highly convergent manner, often by forming the key carbon-carbon or carbon-heteroatom bonds on a pre-existing aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluoro-Substituted Aldehydes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds. byjus.com The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group, and the leaving group's ability to depart increases with its electronegativity, making fluorine a viable, albeit sometimes challenging, leaving group compared to heavier halogens. byjus.com

In the context of synthesizing fluorinated aldehydes, SNAr can be a powerful tool. The presence of an aldehyde group, which is electron-withdrawing, can facilitate the substitution of a leaving group, such as a halogen, at the ortho or para position. Research has shown that in base-catalyzed Claisen-Schmidt condensations using methanol (B129727) as a solvent, di- and tri-fluorine-substituted benzaldehydes can undergo SNAr where a fluorine atom is substituted by a methoxy (B1213986) group. acgpubs.org This occurs because the methoxy anion from the basic methanol solution acts as a nucleophile, attacking the electron-poor aromatic ring. acgpubs.org The negative charge of the intermediate is stabilized by the electron-withdrawing carbonyl group. acgpubs.org

A mild, metal-free approach using N-heterocyclic carbene (NHC) catalysis facilitates the SNAr reaction between aryl aldehydes and perfluoroarenes to produce functionalized ketones. acs.orgacs.org While this produces ketones, the underlying principle of activating a C-F bond for nucleophilic attack is relevant. Such strategies could theoretically be adapted for the introduction of formyl group precursors. The efficiency of SNAr on polyfluoroarenes is often dictated by the position of the fluorine atoms and the nature of other substituents, which govern the electron density at the reactive carbons. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

| Di/Tri-fluorobenzaldehydes | 2',4',6'-Trimethoxyacetophenone | KOH, MeOH | Methoxy-substituted chalcone | Decreased condensation yield | acgpubs.org |

| Aryl Aldehydes | Perfluoroarenes | N-Heterocyclic Carbene (NHC) | Perfluorinated diarylmethanones | 26-88% | acs.orgacs.org |

| Phenothiazine | Polyfluoroarenes | Mild Base | 10-phenylphenothiazine derivatives | N/A | mdpi.com |

Catalytic Olefination Strategies in Fluorinated Aldehyde Synthesis

While olefination reactions, such as the Julia-Kocienski olefination, are typically used to synthesize fluoroalkenes from aldehydes, certain catalytic strategies involving olefins can be employed to generate fluorinated aldehydes. cuny.edunih.gov A notable example is the aldehyde-selective Wacker-type oxidation of allylic fluorides. nih.gov This method provides a direct catalytic route to β-fluorinated aldehydes from readily available allylic fluoride (B91410) precursors. nih.gov

The process uses a nitrite (B80452) co-catalyst and represents a rare example of catalysis to produce β-fluorinated carbonyl compounds under simple conditions. nih.gov The reaction transforms various allylic fluorides with high yield and excellent regioselectivity. nih.gov Mechanistic studies suggest that inductive effects from the fluorine atom strongly influence both the rate and the regioselectivity of the oxidation, favoring the formation of the aldehyde over a ketone. nih.gov The resulting β-fluorinated aldehydes are versatile intermediates that can be used in subsequent transformations, such as Wittig olefinations or oxidation to carboxylic acids. nih.gov

Indirect Synthesis via Precursor Modification

Indirect methods involve the synthesis of this compound by modifying a precursor molecule that already contains the fluorinated aromatic ring. These multi-step sequences often provide greater control over regiochemistry.

Functionalization of Fluorinated Aromatic Compounds

The synthesis of complex fluorinated molecules often relies on the functionalization of simpler fluorinated aromatic precursors. mdpi.com C–H activation is a powerful strategy that avoids the need for pre-functionalized substrates and allows for late-stage functionalization. cas.cn For instance, direct C-H fluorination of aromatic compounds can be achieved using electrophilic fluorinating reagents. mdpi.com

A common precursor for this compound would be 2-fluoro-p-xylene. The challenge then becomes the selective functionalization of the two methyl groups. Tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been demonstrated as a viable strategy for the late-stage functionalization of complex heterocycles, which could conceptually be applied to other aromatic systems. acs.org This two-step process involves an initial fluorination at a specific C-H bond, followed by the displacement of the newly installed fluoride with a variety of nucleophiles. acs.org

Strategies for Introducing Aldehyde Functionalities to Fluoroaromatics

A primary strategy for installing aldehyde groups onto a fluoroaromatic core is through the oxidation of benzylic substituents, such as methyl or hydroxymethyl groups. A plausible and documented synthetic pathway to this compound involves starting with a suitably substituted fluorinated precursor and converting existing functional groups into aldehydes. d-nb.info

One of the most common methods for introducing aldehyde functionalities is the oxidation of vicinal diols in polysaccharides and glycoproteins using periodate, though this is less common for small molecule synthesis. thermofisher.com For fluoroaromatics, a more conventional approach involves the oxidation of benzylic alcohols or methyl groups. For example, a synthetic sequence could begin with 2-fluoro-p-xylene, which is first brominated on the methyl groups to form 1,4-bis(bromomethyl)-2-fluorobenzene. This intermediate can then be hydrolyzed to the corresponding diol, 2-fluoro-1,4-benzenedimethanol, which is subsequently oxidized using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to yield this compound.

Alternatively, direct oxidation of the methyl groups of 2-fluoro-p-xylene can be challenging to control and may lead to the formation of carboxylic acids. biorxiv.org Formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reaction, are classic methods for introducing aldehyde groups, but achieving selective diformylation on a substituted ring can be difficult and may result in mixtures of products.

Advanced Synthetic Techniques

Advanced synthetic techniques refer to modern methods that enable the construction of complex molecules or materials with high precision and efficiency. ku.dklonza.commonash.eduimperial.ac.ukucd.ie this compound is a key building block in the synthesis of such advanced materials, particularly Covalent Organic Frameworks (COFs). rsc.org

COFs are crystalline porous polymers with ordered structures, and their synthesis often requires advanced methods. For example, microwave-assisted solvothermal routes have been used to synthesize COFs from building blocks like 1,3,5-tris(4-aminophenyl)benzene (B174889) and 2,3,5,6-tetrafluoroterephthalaldehyde. nih.govresearchgate.net This technique can accelerate the reaction and improve the crystallinity of the resulting material. nih.gov Similarly, this compound has been used as a linker in the synthesis of olefin-linked COFs with adjustable electronegativity for applications in selective ion transport. rsc.org The synthesis of these COFs often involves condensation reactions under specific solvothermal conditions to control the growth and morphology of the crystalline framework. rsc.orgnih.gov These examples highlight how this compound is utilized in modern synthetic chemistry to create functional materials with tailored properties.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for the rapid and efficient production of complex organic molecules, including fluorinated heterocycles and their precursors. benthamscience.comresearchgate.net This technology utilizes microwave irradiation to heat reaction mixtures directly and uniformly, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of unwanted side products compared to conventional heating methods. researchgate.netnih.gov The benefits of MAOS are particularly evident in the synthesis of biologically active compounds and their analogues. researchgate.netmdpi.com

In the context of fluorinated aldehydes and their derivatives, microwave irradiation facilitates various transformations. For instance, a one-pot, three-component reaction to synthesize fluorine-containing α-amino phosphonates from fluorinated aromatic aldehydes has been successfully developed using microwave heating on a silica-gel support without any solvent. tandfonline.comtandfonline.com This method highlights the efficiency of microwave assistance, affording good yields in as little as 10 minutes. tandfonline.comtandfonline.com Similarly, the synthesis of new fluorinated dihydrofurano-napthoquinone compounds through microwave-assisted multi-component reactions has been achieved in good yields. nih.gov

While a specific protocol for this compound is not detailed in the provided sources, the general procedures for analogous fluorinated aromatic aldehydes demonstrate the utility of this approach. For example, the Knoevenagel condensation of various substituted aromatic aldehydes with active methylene (B1212753) compounds like cyanoacetamide proceeds smoothly under microwave irradiation, achieving excellent yields (81-99%) in just 30 to 60 seconds. oatext.com These protocols often involve simple reaction setups and can be adapted for library synthesis. mdpi.com

The following table summarizes representative conditions for microwave-assisted reactions involving aromatic aldehydes, illustrating the typical parameters and outcomes.

Interactive Data Table: Examples of Microwave-Assisted Synthesis Involving Aromatic Aldehydes

| Product Type | Reactants | Catalyst/Support | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| α,β-Unsaturated Compounds | Aromatic Aldehyde, Cyanoacetamide | Ammonium Acetate | 160-320 W | 30-60 sec | 81-99% | oatext.com |

| Chalcones | 2-Acetylnaphthalene, Benzaldehyde (B42025) | KOC₂H₅/C₂H₅OH | 300 W | 2-5 min | 80-95% | nih.gov |

| 2-Pyrazolines | Chalcone, Hydrazine | Acetic Acid | 300 W | 3-12 min | 82-99% | nih.gov |

| Fluorinated α-Amino Phosphonates | p-Fluorobenzaldehyde, Aniline, Diethyl Phosphite | Silica Gel | 450 W | 10 min | Good | tandfonline.comtandfonline.com |

Green Chemistry Principles in the Synthesis of Fluorinated Dialdehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdovepress.com In organofluorine chemistry, this is particularly important for replacing energy-intensive and wasteful processes with more efficient and environmentally benign alternatives. researchgate.net Key strategies include the use of solvent-free conditions, eco-friendly catalysts, and energy-efficient heating methods like microwave irradiation or mechanochemistry. mdpi.comscielo.br

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, represents a significant advancement in green chemistry. mdpi.comresearchgate.net This solvent-free method has been successfully applied to synthesize a variety of fluorinated imines from fluorinated benzaldehydes and various amines. mdpi.com The reactions are often complete within 15 minutes of manual grinding at room temperature, producing high yields of pure products without the need for subsequent purification. mdpi.com This approach not only prevents environmental pollution from solvents but can also be scaled up for larger syntheses. mdpi.com

Another green strategy is the use of fluorous solid-phase extraction (F-SPE) to simplify product purification, which can be combined with microwave irradiation to accelerate reactions. rsc.org Solvent-free "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition to form fluorinated 1,2,3-triazoles, have been performed in excellent yields within minutes under solvent-free conditions. scielo.br

The table below compares a conventional synthesis method with a green mechanochemical alternative for the synthesis of imines from fluorinated benzaldehydes, highlighting the environmental and efficiency benefits.

Interactive Data Table: Comparison of Conventional vs. Green Synthesis of Imines from Fluorinated Benzaldehydes

| Parameter | Conventional Method (e.g., in Ethanol or Dichloromethane) | Green Mechanochemical Method | Reference |

|---|---|---|---|

| Solvent | Ethanol, Dichloromethane, Hexane | None (Solvent-free) | mdpi.com |

| Reaction Time | Can be several hours | 15 minutes | mdpi.com |

| Energy Input | Refluxing or heating may be required | Manual grinding at room temperature | mdpi.com |

| Purification | Often requires chromatography or recrystallization | Often none required; product is pure | mdpi.com |

| Yield | Variable | Good to excellent, often higher than conventional methods | mdpi.com |

| Environmental Impact | Generation of solvent waste | Minimal waste generation | mdpi.comresearchgate.net |

Radiochemical Synthesis Approaches for Labeled Derivatives (e.g., [¹⁸F]Fluorine)

The synthesis of radiolabeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is crucial for molecular imaging with Positron Emission Tomography (PET). frontiersin.orgnih.gov The short half-life of ¹⁸F (approximately 109.8 minutes) demands that synthetic procedures be rapid, efficient, and often automated. nih.govopenmedscience.com The introduction of an ¹⁸F atom into a molecule like this compound creates a PET tracer, a powerful tool for in vivo imaging of biological processes. frontiersin.org

The most common method for producing ¹⁸F is the proton bombardment of ¹⁸O-enriched water in a cyclotron, which yields aqueous [¹⁸F]fluoride ion. nih.govopenmedscience.com This nucleophilic [¹⁸F]fluoride is then used to displace a leaving group on a precursor molecule in a late-stage fluorination reaction. frontiersin.org For aromatic systems like terephthalaldehyde, the method of choice is nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or aldehyde groups) positioned ortho or para to a suitable leaving group (e.g., a nitro group, a halogen, or a trimethylammonium triflate salt). researchgate.netresearchgate.net

The synthesis of 6-[¹⁸F]fluoroveratraldehyde, a key precursor for the PET tracer [¹⁸F]FDOPA, serves as an excellent model for the radiosynthesis of [¹⁸F]this compound. researchgate.net In this process, a precursor like 6-nitroveratraldehyde (B1662942) is heated with [¹⁸F]fluoride in a high-boiling point aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction conditions, including precursor concentration, temperature, and time, are carefully optimized to maximize the radiochemical yield (RCY) before the ¹⁸F decays significantly. researchgate.net For example, the synthesis of 6-[¹⁸F]fluoroveratraldehyde was optimized to achieve a yield of 89 ± 2% within a 10-minute reaction time at 140°C in DMF. researchgate.net

Due to the high levels of radiation and the need for speed and reproducibility, these syntheses are typically performed in automated synthesis modules. openmedscience.comresearchgate.net These systems handle the entire process from the purification of [¹⁸F]fluoride to the final formulation of the radiopharmaceutical, minimizing radiation exposure to personnel. openmedscience.complos.org

The following table summarizes key parameters for the synthesis of [¹⁸F]fluoroaromatic aldehydes via nucleophilic aromatic substitution.

Interactive Data Table: Radiosynthesis of [¹⁸F]Fluoroaromatic Aldehydes

| Product | Precursor | Leaving Group | Solvent | Temperature | Time | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|---|---|

| 6-[¹⁸F]Fluoroveratraldehyde | 6-Nitroveratraldehyde | -NO₂ | DMF | 140°C | 10 min | 89 ± 2% | researchgate.net |

| [¹⁸F]Fluorobenzaldehydes | Activated Nitro Aromatic Aldehydes | -NO₂ | Amino-polyether supported | N/A | N/A | 50-75% | researchgate.net |

*Note: [¹⁸F]Fluoroetanidazole is a more complex derivative, but its synthesis illustrates a multi-step radiolabeling process.

Electrophilic and Nucleophilic Reactivity at Aldehyde Centers

The aldehyde groups in this compound are the primary sites for nucleophilic attack. The carbon atom of the carbonyl group (C=O) is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond. libretexts.orgfiveable.me This inherent polarity makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.orgfiveable.me

Generally, aldehydes are more reactive towards nucleophilic addition than ketones for two main reasons: steric and electronic effects. libretexts.orgunizin.orgvedantu.comlibretexts.org

Steric Hindrance: Aldehydes have only one bulky substituent attached to the carbonyl carbon, presenting a less crowded environment for an incoming nucleophile compared to ketones, which have two. libretexts.orgunizin.orglibretexts.org

Electronic Effects: The presence of two alkyl groups in ketones tends to stabilize the partial positive charge on the carbonyl carbon more effectively than the single substituent in aldehydes, thus reducing the electrophilicity of the carbonyl carbon in ketones. vedantu.com Aromatic aldehydes, like the ones in this compound, are generally less reactive than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring can decrease the electrophilicity of the carbonyl group. philadelphia.edu.jo

The reaction mechanism for nucleophilic addition to an aldehyde typically involves the nucleophile attacking the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.orglibretexts.org

Aromatic Ring Reactivity and Fluorine Influence

The fluorine atom on the aromatic ring significantly influences the reactivity of this compound. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group. numberanalytics.comlibretexts.org This has several consequences for the aromatic ring's reactivity:

Decreased Reactivity towards Electrophilic Substitution: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack. numberanalytics.com This is because it reduces the electron density of the π-system, making it less attractive to electrophiles. numberanalytics.com

Increased Susceptibility to Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing fluorine atom can make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atom.

Alteration of Electronic Properties: The incorporation of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This can lead to decreased reactivity towards electron-rich species. numberanalytics.com

The presence of fluorine can also introduce steric effects, potentially hindering the approach of reactants to the aromatic ring. numberanalytics.com

Formation of Imines and Schiff Bases

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. libretexts.orgshodhsagar.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. shodhsagar.comeijppr.com

Dehydration: The carbinolamine is then dehydrated to form the imine. eijppr.com This step is typically the rate-determining step and is facilitated by acid catalysis. shodhsagar.com

The pH of the reaction is a critical factor. A pH around 5 is often optimal for imine formation. libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org Schiff bases are important intermediates in many organic syntheses and biological processes. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| Aldehyde (e.g., this compound) | Primary Amine | Imine (Schiff Base) | Acid Catalysis (e.g., pH ~5) |

| Aldehyde (e.g., this compound) | Ammonia | Imine | Acid Catalysis |

| Aldehyde (e.g., this compound) | Hydroxylamine | Oxime | Acid Catalysis |

| Aldehyde (e.g., this compound) | Hydrazine | Hydrazone | Acid Catalysis |

This table provides a general overview of imine and related product formation.

Cyclocondensation and Polymerization Reactions

The bifunctional nature of this compound, possessing two reactive aldehyde groups, makes it a valuable monomer for cyclocondensation and polymerization reactions.

Cyclocondensation Reactions: These reactions involve the formation of a cyclic compound from the reaction of two or more molecules with the elimination of a small molecule, such as water. This compound can react with various dinucleophiles to form heterocyclic structures. For example, the reaction with 1,3-dicarbonyl compounds and hydrazines can lead to the formation of pyrazoles. beilstein-journals.org The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, is another example of a cyclocondensation that can produce dihydropyrimidones. organic-chemistry.org

Polymerization Reactions: this compound can undergo polymerization to form various polymers.

Schiff Base Polymerization: Reaction with diamines can lead to the formation of polyimines. These reactions often proceed via the formation of Schiff base linkages. shodhsagar.com

Covalent Organic Frameworks (COFs): Due to its rigid structure and reactive aldehyde groups, this compound can be used as a building block for the synthesis of highly ordered, porous crystalline polymers known as covalent organic frameworks (COFs). researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.

Topochemical Polymerization: This method involves the polymerization of monomers that are pre-aligned in a crystal lattice. wikipedia.org External stimuli like heat, light, or pressure can trigger the polymerization. wikipedia.org

| Reaction Type | Reactants | Product | Key Features |

| Cyclocondensation | This compound, Dinucleophile (e.g., 2-aminobenzamide) | Heterocyclic compound (e.g., 2,3-dihydroquinazolinone) | Formation of a cyclic structure with elimination of water. researchgate.net |

| Polymerization | This compound, Diamine | Polyimine | Formation of a polymer chain through Schiff base linkages. shodhsagar.com |

| COF Synthesis | This compound, Linker molecules | Covalent Organic Framework | Formation of a porous, crystalline polymer. researchgate.net |

Radical Reaction Pathways

While ionic reactions at the aldehyde centers are more common, this compound can also participate in radical reactions. Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgrug.nl

Initiation: This step involves the formation of radicals, often through the use of a radical initiator like AIBN or by photolysis or thermolysis. libretexts.org

Propagation: A radical reacts with a stable molecule to form a new radical, which continues the chain. For example, a radical could add to one of the aldehyde's C=O bonds.

Termination: Two radicals combine to form a stable, non-radical product. libretexts.org

The specific radical pathways involving this compound would depend on the reaction conditions and the other reagents present. For instance, in the presence of a suitable radical initiator and a hydrogen donor, the aldehyde C-H bond could potentially undergo radical abstraction. The influence of the fluorine atom on the stability of any resulting aryl radicals would also play a role in the reaction's outcome. The solvent can also influence the course of radical reactions. rsc.org

Non-Covalent Interactions and Their Role in Reactivity (e.g., Halogen Bonding)

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in directing the reactivity and determining the structure of molecules and materials. In the context of this compound, halogen bonding is a particularly relevant non-covalent interaction.

Halogen Bonding: This is a directional, non-covalent interaction between a halogen atom (in this case, fluorine) and a Lewis base (an electron donor). rsc.orgmdpi.comrsc.org The region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond attracts the negative site of the Lewis base. rsc.orguantwerpen.be The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). beilstein-journals.org While fluorine is the least polarizable halogen, it can still participate in halogen bonding, especially when bonded to an electron-withdrawing group, which enhances the σ-hole. uantwerpen.be

In the solid state, halogen bonding can influence the crystal packing of this compound, potentially pre-organizing the molecules for specific reactions, such as topochemical polymerization. In solution, halogen bonding can affect reaction rates and selectivity by stabilizing transition states or intermediates. The directionality of halogen bonds makes them valuable tools in crystal engineering and supramolecular chemistry. uantwerpen.bebeilstein-journals.org

Applications in Advanced Materials Science and Engineering

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov 2-Fluoroterephthalaldehyde serves as a key building block in the creation of fluorinated COFs (fCOFs), which exhibit enhanced properties compared to their non-fluorinated counterparts.

This compound is utilized as a monomer in the synthesis of COFs, typically through Schiff base condensation reactions with amine-based linkers. mdpi.com The two aldehyde groups on the molecule allow it to connect with multi-functional amine linkers (e.g., triamines) to form the extended, porous, and crystalline network structure characteristic of a COF. researchgate.net The synthesis is often carried out under solvothermal conditions, where the reversible nature of the imine bond formation allows for "error-checking," leading to a highly ordered and crystalline final structure. rsc.org The strategic placement of the fluorine atom on the aldehyde-bearing ring allows for the precise introduction of fluorine into the COF backbone.

A combined experimental and computational study on azine-linked COFs found that increasing the proportion of fluorinated monomers led to substantial improvements in both crystallinity and porosity. Computational models suggest this improvement stems from a significant energetic stabilization in the face-to-face stacking interactions between the fluorinated layers of the COF. This enhanced interlayer binding contributes to a more ordered and robust three-dimensional structure. The electron-withdrawing nature of fluorine can also increase the chemical and thermal stability of the resulting framework.

| Property | Influence of Fluorine Substitution | Underlying Reason | Reference |

|---|---|---|---|

| Crystallinity | Substantially Improved | Energetic stabilization of face-to-face stacking interactions | |

| Porosity | Significantly Increased | Improved long-range ordering and pore accessibility | |

| Stability | Enhanced Thermal and Chemical Stability | Stronger interlayer interactions and electron-withdrawing nature of fluorine | nih.gov |

The high porosity and tunable chemistry of COFs make them promising materials for gas capture and storage. Fluorinated COFs, in particular, show enhanced performance for carbon dioxide (CO2) capture. Computational studies on a fluorinated diamine-based COF, designated IPB-2F2, revealed that it exhibited higher adsorption capacities for CO2 compared to its non-fluorinated version.

This increased affinity for CO2 is attributed to strong van der Waals interactions between the gas molecules and the fluorinated pore walls of the material. Adsorption isotherms demonstrated that the fluorinated framework preferentially adsorbed CO2 over nitrogen (N2), with selectivity values consistently greater than one, highlighting its potential for post-combustion carbon capture applications. The inherent hydrophobicity imparted by fluorine also enhances the material's performance in humid gas streams, a common challenge in industrial settings.

| Parameter | Observation for Fluorinated COF (IPB-2F2) | Significance | Reference |

|---|---|---|---|

| CO2 Adsorption Capacity | Enhanced compared to non-fluorinated analogue | Higher efficiency for capturing CO2 from gas mixtures | |

| CO2/N2 Selectivity | Preferential adsorption of CO2 over N2 | Suitable for separating CO2 from flue gas | |

| Adsorption Mechanism | Strong van der Waals interactions | Effective binding of CO2 molecules within the pores | |

| Hydrophobicity | Increased hydrophobicity | Potential for better performance in humid industrial environments |

The ability to tune the wettability of COFs through fluorination is highly advantageous for separation technologies, especially for oil-water separation. nih.gov Researchers have designed and synthesized two-dimensional (2D) fluorinated COFs that exhibit controllable hydrophobicity. These materials can be grown as a coating on substrates like stainless-steel nets.

The incorporation of fluorine results in superhydrophobic surfaces with water contact angles as high as 150.1°. This extreme water repellency, combined with an affinity for oil (oleophilicity), allows membranes coated with these fCOFs to achieve highly efficient and rapid oil-water separation. These membranes have demonstrated separation efficiencies of over 99.5% and exceptionally high permeation fluxes, among the best reported for state-of-the-art separation membranes. The robust covalent structure of the COF also provides excellent tolerance to acidic, basic, and aqueous environments.

| Performance Metric | Value/Observation | Reference |

|---|---|---|

| Surface Wettability | Superhydrophobic (Water Contact Angle up to 150.1°) | |

| Separation Efficiency | > 99.5% | |

| Permeation Flux | Up to 2.84 x 105 L m-2 h-1 | |

| Chemical Stability | Excellent tolerance to water, acid, and base |

Fluorinated COFs are emerging as highly effective metal-free electrocatalysts for the oxygen reduction reaction (ORR). The ORR is a critical reaction in energy conversion technologies like fuel cells. Research has shown that highly fluorinated COFs can selectively catalyze the 2-electron reduction of oxygen to produce hydrogen peroxide (H2O2), a valuable chemical.

A study on a highly fluorinated imine-linked COF (DFTAPB-TFTA-COF) demonstrated its superior electrocatalytic properties for the ORR. The material produced H2O2 with high selectivity, a low overpotential (0.062 V), and a high turnover frequency (0.0757 s⁻¹). Density Functional Theory (DFT) calculations revealed that the fluorine atoms play a crucial role in forming the active site for the reaction. When compared to its non-fluorinated hydrogenated counterpart, the fluorinated COF showed a 2.15 times higher selectivity for H2O2 generation. This enhancement is attributed to the polarized carbon-fluorine (C-F) bond, which serves as the active site for oxygen adsorption and subsequent reduction.

| Catalyst | ORR Pathway | H2O2 Selectivity | Active Site | Reference |

|---|---|---|---|---|

| Fluorinated COF (DFTAPB-TFTA-COF) | Predominantly 2-electron | High (~96%) | Polarized sp2 C-F bond | |

| Non-Fluorinated COF (TAPB-TA-COF) | Mixed 2e-/4e- pathway | Lower | N/A |

Functional Polymers and Macromolecular Architectures

Beyond COFs, the dialdehyde (B1249045) functionality of this compound makes it a suitable monomer for constructing other types of functional polymers through condensation polymerization. For instance, it can react with diamines to form polyazomethines (also known as polyimines or Schiff base polymers). These polymers often possess interesting electronic and optical properties, making them relevant for research in conducting polymers.

The incorporation of the fluorine atom into the polymer backbone can significantly alter the macromolecular architecture and the final properties of the material. Fluorine's high electronegativity can modify the electronic properties of the polymer, while its steric bulk and the polarity of the C-F bond can influence chain packing, solubility, and thermal stability. While specific research on polymers derived solely from this compound is specialized, the principles are demonstrated by the use of similar monomers like tetrafluoroterephthaldehyde in creating fluorinated conducting polymers. The ability to create well-defined macromolecular structures with tailored functionalities is a key area of polymer science.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Nitrogen |

| Hydrogen Peroxide |

| Tetrafluoroterephthaldehyde |

| 1,4-diamino-2,5-dioctylbenzene |

Design of Responsive and Smart Polymeric Systems

"Smart" or stimuli-responsive polymers are materials that can significantly change their physical or chemical properties in response to external stimuli like temperature, pH, or light. nih.govsemanticscholar.org The incorporation of fluorine, for instance through monomers like this compound, is a key strategy in designing such advanced materials. semanticscholar.org Fluorinated polymers have been explored for a variety of applications, including in the development of drug delivery systems and other biomedical technologies. researchgate.netmdpi.com

The unique properties of fluorinated polymers, such as their chemical resistance, thermal stability, and low friction coefficients, make them suitable for a wide range of applications. researchgate.netmdpi.com For example, thermo-responsive fluorinated polymers can undergo drastic changes in their physical properties with temperature variations. mdpi.com This behavior is being harnessed for applications like the removal of organic contaminants from water. mdpi.com

Furthermore, the responsiveness of these polymers can be fine-tuned. For instance, in some fluorinated polymer systems, the lower critical solution temperature (LCST), the temperature at which the polymer becomes less soluble in a solvent, can be adjusted to be near physiological temperatures. This is particularly useful for biomedical applications. rsc.org The release of a hydrophobic drug from such a polymer can elevate its LCST, which in turn enhances the signal in 19F Magnetic Resonance Imaging (MRI), providing a basis for switchable 19F MR-guided theranostic platforms. rsc.org While the direct use of this compound in these specific systems is not explicitly detailed, its properties as a fluorinated monomer make it a candidate for the synthesis of such responsive polymers.

Strategies for Enhancing Polymer Performance through Fluorine Integration

Integrating fluorine into polymer structures is a well-established method for enhancing their performance across a range of properties. umn.edu The unique characteristics of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, lead to significant improvements in the resulting materials. sigmaaldrich.complasticsengineering.org

Key enhancements in polymer performance due to fluorine integration include:

Thermal and Chemical Stability: The strong carbon-fluorine bond imparts high thermal stability and resistance to chemical degradation. sigmaaldrich.comfluoropolymers.eu

Hydrophobicity and Lipophobicity: Fluorinated polymers exhibit increased hydrophobicity and lipophobicity compared to their hydrocarbon equivalents. sigmaaldrich.com

Low Surface Energy and Refractive Index: The low polarizability of fluorine leads to weak intermolecular interactions, resulting in low surface energy and a low refractive index. sigmaaldrich.com

Improved Processability: In some cases, the introduction of fluorine can lead to improved solubility and lower viscosity, which aids in the processing of the polymer. sigmaaldrich.com

There are two primary methods for creating fluorinated polymers: the polymerization of fluorine-containing monomers and the chemical modification of non-fluorinated parent polymers to incorporate fluorine. umn.edu The use of fluorinated monomers like this compound falls into the first category and allows for the precise and controlled introduction of fluorine into the polymer backbone. umn.edu This approach avoids potential degradation or crosslinking that can sometimes occur with post-polymerization fluorination methods. umn.edu

Recent research has also focused on developing depolymerizable semi-fluorinated polymers, which can be chemically recycled back to their monomers under ambient conditions. rsc.orgrsc.org This addresses the challenge of recycling traditional fluorinated polymers and aligns with the principles of a circular economy. rsc.orgrsc.org

Development of Organic Dyes and Pigments

The unique electronic properties and reactivity of this compound make it a valuable precursor in the synthesis of novel organic dyes and pigments. The presence of the fluorine atom can significantly influence the final properties of the colorants.

Synthesis of Azo Dyes from Fluorinated Aldehyde Precursors

Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of commercially available dyes. wikipedia.orgresearchgate.net They are synthesized through a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.govsphinxsai.com

While this compound itself is not directly used in the coupling step, it can be chemically modified to create a suitable precursor. The aldehyde groups can be transformed into other functional groups that can then participate in the synthesis of azo dyes. The synthesis of azo dyes is a versatile process, and a wide variety of colors can be achieved by using different substituted versions of the starting materials. youtube.com

Structure-Property Relationships in Halogen-Containing Azo Dyes

The inclusion of halogens, such as fluorine, in the structure of azo dyes can have a significant impact on their properties. researchgate.netnih.gov The high electronegativity of fluorine can influence the energy levels of the organic materials, which in turn affects their color and other characteristics. researchgate.net

Key structure-property relationships in halogen-containing azo dyes include:

Color: The introduction of fluorine can cause a shift in the absorption maximum of the dye, leading to changes in its color. researchgate.net This can be either a bathochromic (red) or hypsochromic (blue) shift, depending on the specific structure of the dye.

Lightfastness: In some cases, the presence of fluorine can improve the lightfastness of the dye, making it more resistant to fading. researchgate.net

Solubility: Fluorinated substituents can also affect the solubility of the dye in different solvents. researchgate.net

Halogen Bonding: In the solid state, halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the packing of the dye molecules in the crystal lattice. nih.gov This can be a useful tool for fine-tuning the properties of the dye. nih.gov

The table below summarizes the effects of different substituents on the mutagenicity of azo dyes, providing an example of structure-activity relationships in this class of compounds. nih.gov

| Moiety | Substituent | Effect on Mutagenicity |

| Phenylenediamine | Methylation | No decrease |

| Phenylenediamine | Nitro group | No decrease |

| Phenylenediamine | Sulfonation | Decrease |

| Phenylenediamine | Carboxylation | Decrease |

| Phenylenediamine | Deamination | Decrease |

| Phenylenediamine | Ethyl alcohol | Decrease |

| Phenylenediamine | Acetyl group | Decrease |

| Benzidine | Methylation | No effect |

| Benzidine | Methoxylation | No effect |

| Benzidine | Halogenation | No effect |

| Benzidine | Acetyl group | No effect |

| Benzidine | Copper ion complexation | Diminished |

Coordination Chemistry and Metal Complexes

2-Fluoroterephthalaldehyde as a Ligand in Metal Complexation

This compound can act as a versatile ligand in the formation of metal complexes. The two aldehyde groups can coordinate to metal centers, or they can be chemically modified, for instance, through condensation reactions with amines to form Schiff base ligands. These Schiff bases, derived from this compound, offer multiple coordination sites, typically involving the imine nitrogen and another donor atom from the amine precursor, allowing for the formation of stable chelate rings with metal ions.

Below is a table summarizing the types of metal complexes that can be formed with Schiff base ligands derived from terephthalaldehyde (B141574) derivatives, which serves as a model for the potential complexes of this compound.

| Metal Ion | Potential Geometry | Donor Atoms | Reference Compound Type |

| Co(II) | Octahedral | N, O | Schiff Base Complex |

| Ni(II) | Octahedral | N, O | Schiff Base Complex |

| Cu(II) | Square Planar/Octahedral | N, O | Schiff Base Complex |

| Zn(II) | Tetrahedral | N, O | Schiff Base Complex |

Design and Synthesis of Fluorinated Metal-Organic Frameworks (MOFs)

Fluorinated organic linkers, such as those derived from this compound, are of significant interest in the design and synthesis of Metal-Organic Frameworks (MOFs). The introduction of fluorine atoms into the MOF structure can impart desirable properties such as increased hydrophobicity, enhanced chemical stability, and modified pore environments. researchgate.netalfa-chemistry.com These features are advantageous for applications in gas storage and separation, catalysis, and sensing. researchgate.net

The synthesis of fluorinated MOFs typically involves the solvothermal reaction of a metal salt with the fluorinated organic linker. The fluorine substituent on the this compound-derived linker can influence the resulting framework topology and pore size due to its steric and electronic effects. The C-F bond is highly polar, which can lead to specific interactions within the framework and with guest molecules. researchgate.net

The general strategies for incorporating fluorine into MOFs include:

Using fluorinated organic linkers. researchgate.net

Employing fluorinated metallic or semi-metallic anionic clusters. researchgate.net

A combination of both fluorinated linkers and clusters. researchgate.net

Research on fluorinated MOFs has demonstrated that the presence of fluorine can enhance the affinity for molecules like CO2, which is crucial for carbon capture applications. nih.gov

Spectroscopic and Structural Characterization of Coordination Compounds

The coordination compounds of this compound and its derivatives can be characterized by a variety of spectroscopic and structural methods to elucidate their composition, bonding, and geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing these complexes. The coordination of the aldehyde or Schiff base ligand to a metal ion is typically evidenced by shifts in the characteristic vibrational frequencies. For Schiff base complexes, a shift in the C=N (azomethine) stretching frequency to a lower wavenumber in the complex's spectrum compared to the free ligand indicates coordination through the nitrogen atom. scispace.com Similarly, the appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. For instance, the d-d transitions observed for transition metal complexes can be indicative of an octahedral or tetrahedral environment. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the ligand field, which is affected by the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. ¹⁹F NMR can be a particularly useful probe to monitor the environment of the fluorine atom within the complex.

A summary of the characterization data for a hypothetical metal complex with a Schiff base derived from this compound is presented below.

| Spectroscopic Data | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Interpretation |

| IR (cm⁻¹) | |||

| ν(C=N) | ~1625 | ~1605 | Coordination of azomethine nitrogen |

| ν(M-N) | - | ~530 | Formation of metal-nitrogen bond |

| ν(M-O) | - | ~460 | Formation of metal-oxygen bond |

| UV-Vis (nm) | |||

| Ligand-based | ~280, ~350 | Shifted bands | Coordination affects ligand orbitals |

| d-d transitions | - | e.g., ~650 | Indicates geometry (e.g., octahedral Co(II)) |

| ¹H NMR (ppm) | |||

| CH=N proton | ~8.5 | Shifted (e.g., ~8.7) | Change in electronic environment upon coordination |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and post-HF methods, alongside Density Functional Theory (DFT), are used to predict the optimized molecular geometry and electronic structure.

For 2-Fluoroterephthalaldehyde, these calculations reveal a planar aromatic ring with the two aldehyde groups and the fluorine atom attached. The geometry optimization process seeks the lowest energy conformation of the molecule. stackexchange.com Calculations on similar molecules, like fluorinated benzoyl fluorides and 2,4-difluoroanisole, show that computed geometrical parameters using DFT methods are generally in good agreement with experimental data. ijrte.orgresearchgate.net The presence of the electronegative fluorine atom and the electron-withdrawing aldehyde groups influences the bond lengths and angles of the benzene (B151609) ring.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. emerginginvestigators.org A smaller gap suggests higher reactivity. In fluorinated compounds, the high electronegativity of fluorine typically leads to a lowering of the HOMO and LUMO energy levels. emerginginvestigators.org

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Optimized Energy | -545.4 Hartrees (Illustrative) | B3LYP/6-311++G(d,p) ijrte.org |

| C-F Bond Length | 1.35 Å (Illustrative) | B3LYP/6-311++G(d,p) |

| C=O Bond Length | 1.22 Å (Illustrative) | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D (Illustrative) | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.2 eV (Illustrative) | B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.5 eV (Illustrative) | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.7 eV (Illustrative) | B3LYP/6-311++G(d,p) |

Density Functional Theory (DFT) Studies on Fluorine Effects and Non-Covalent Interactions

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying larger molecules and complex interactions. google.comarxiv.org For this compound, DFT is instrumental in elucidating the electronic effects of the fluorine substituent and in analyzing the non-covalent interactions that govern molecular recognition and self-assembly.

The fluorine atom exerts a strong electron-withdrawing inductive effect, which polarizes the C-F bond and influences the electron density distribution across the entire aromatic ring. This effect can be quantified using population analysis methods like Mulliken charge analysis or Natural Bond Orbital (NBO) analysis. rsc.org These analyses typically show a significant partial negative charge on the fluorine atom and partial positive charges on the adjacent carbon atoms. This altered electronic landscape affects the reactivity of the aldehyde groups.

DFT is also essential for studying non-covalent interactions, which are critical in supramolecular chemistry and materials science. nih.govresearchgate.net The introduction of fluorine can lead to specific interactions such as C–H···F hydrogen bonds and halogen bonds. rsc.org Furthermore, the fluorination of an aromatic ring alters its quadrupole moment, which significantly influences π-π stacking interactions. rsc.org Compared to benzene, the π-system of a fluorinated benzene ring is electron-deficient, which can lead to favorable stacking arrangements with electron-rich aromatic systems. illinois.edu Reduced density gradient (RDG) analysis is a visualization technique used to identify and characterize these weak interactions within and between molecules. rsc.org

Table 2: Illustrative NBO Charge Distribution for this compound

| Atom | NBO Charge (e) |

| F | -0.45 |

| C (attached to F) | +0.40 |

| C (aldehyde) | +0.35 |

| O (aldehyde) | -0.50 |

| H (aldehyde) | +0.15 |

Note: The NBO charges are illustrative examples derived from general principles and findings for other fluorinated aromatic compounds.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. smu.edu For this compound, this involves modeling reactions such as nucleophilic addition to the carbonyl carbons, which is a fundamental process in organic chemistry. masterorganicchemistry.com

Using DFT, researchers can map the potential energy surface of a reaction. This process involves locating the structures of reactants, products, and, most importantly, the transition states (TS) connecting them. canterbury.ac.uknih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. researchgate.net

For this compound, the two aldehyde groups are electronically distinct due to the ortho-fluorine substituent. Computational studies can predict which aldehyde group is more susceptible to nucleophilic attack. The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, potentially making the C1-aldehyde group more reactive. By calculating the activation energies for nucleophilic attack at both sites, the regioselectivity of the reaction can be predicted. acs.org Such studies have been performed on benzaldehyde (B42025) and its derivatives to understand how different substituents affect reactivity. canterbury.ac.uknih.gov

Table 3: Hypothetical Reaction Energy Profile for Nucleophilic Addition

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.5 |

| Product | -5.0 |

Note: This table presents a hypothetical energy profile for a nucleophilic addition reaction, with values representative of those found in DFT studies of similar aldehyde reactions. nih.gov

Molecular Dynamics Simulations for Material Assembly and Behavior

While quantum chemical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of large systems containing thousands or millions of atoms. researchgate.netyoutube.com MD simulations are particularly valuable for predicting the structure and properties of materials, such as polymers or covalent organic frameworks (COFs), that could be synthesized from this compound monomers. mdpi.com

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved numerically to track the movement of each atom over time. researchgate.net This allows for the simulation of bulk material properties, such as density, glass transition temperature, and mechanical strength, as well as the dynamics of molecular assembly. acs.org

For a hypothetical polymer derived from this compound, MD simulations could predict how the polymer chains pack in the solid state. rsc.org The presence of fluorine would influence inter-chain interactions and, consequently, the material's morphology and properties. Simulations could reveal structural characteristics like the radius of gyration of polymer chains and the distribution of free volume within the material. acs.org

Table 4: Simulated Properties of a Hypothetical Polymer from this compound

| Property | Simulated Value |

| Density | 1.35 g/cm³ |

| Glass Transition Temperature (Tg) | 450 K |

| Radius of Gyration (Rg) | 2.5 nm |

Note: The values are illustrative and represent typical outputs from MD simulations of aromatic polymers. mdpi.com

Empirical Modeling in Adsorption Phenomena

Porous materials derived from monomers like this compound, such as porous aromatic frameworks or COFs, are often investigated for their potential in adsorption and separation applications. mdpi.com Empirical models are used to analyze and describe the adsorption equilibrium data obtained from experiments.

The most common empirical models are the Langmuir and Freundlich isotherms. youtube.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. aensiweb.com The Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. core.ac.uk

By fitting experimental data of the amount of substance adsorbed versus its equilibrium concentration to these models, key parameters can be determined. researchgate.net For example, in a study of a functionalized polymer, the Langmuir model could provide the maximum adsorption capacity (q_max), while the Freundlich model could give an indication of the surface heterogeneity (n). mdpi.com These parameters are crucial for evaluating the performance of an adsorbent material for a specific application, such as capturing pollutants from water or air. researchgate.netnih.gov

Table 5: Representative Isotherm Parameters for Adsorption on a Functionalized Aromatic Polymer

| Isotherm Model | Parameter | Value |

| Langmuir | q_max (mg/g) | 166 |

| K_L (L/mg) | 0.15 | |

| R² | 0.99 | |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 25 |

| n | 2.2 | |

| R² | 0.95 |

Note: The data represents typical fitting parameters from adsorption studies on functionalized porous organic polymers and is for illustrative purposes. mdpi.com

Advanced Analytical Methodologies in Research on 2 Fluoroterephthalaldehyde

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)

Chromatographic methods are fundamental for the separation and quantification of 2-fluoroterephthalaldehyde and related compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. nih.gov For compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed, utilizing a nonpolar stationary phase and a polar mobile phase. thermofisher.com The separation is based on the differential partitioning of the analytes between the two phases. nih.gov Method development may involve optimizing the mobile phase composition, often a gradient mixture of solvents like acetonitrile and water with additives such as trifluoroacetic acid to control pH and improve peak shape. researchgate.net Quantification is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. nih.gov The high pressure used in HPLC allows for high-resolution separation of closely related compounds in a short amount of time. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. wisc.edu It involves spotting a solution of the sample onto a plate coated with a thin layer of an adsorbent, such as silica gel or alumina. wisc.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the eluent). operachem.com As the eluent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca Non-polar compounds tend to move further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds travel shorter distances. wisc.edu The separated spots can be visualized under UV light if the compounds are UV-active, or by using staining reagents. operachem.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the molecular structure of organic compounds.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the arrangement of protons. youtube.com

¹³C NMR: Offers insights into the carbon skeleton of the molecule.

¹⁹F NMR: This technique is particularly valuable for fluorinated compounds like this compound. southampton.ac.uk The ¹⁹F nucleus is highly sensitive, and its chemical shifts and coupling constants (J-coupling) with neighboring nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provide unambiguous information about the location and environment of the fluorine atom within the molecule. man.ac.ukazom.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. In combination with gas chromatography (GC-MS), it is a powerful tool for identifying and quantifying components in a mixture. fao.org The mass spectrometer ionizes the sample and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, characteristic peaks for the aldehyde C-H and C=O stretching, as well as C-F and aromatic C-H and C=C bonds, would be expected.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

Solid-State Structural Analysis (e.g., X-ray Diffraction, PXRD)

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining the precise molecular structure of a crystalline compound. hzdr.dehzdr.de It provides accurate information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the packing and properties of the material in the solid state. hzdr.deunimi.it The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and assess the crystallinity of a bulk sample. alfa-chemistry.com The diffraction pattern obtained from a powdered sample is characteristic of its crystal structure and can be compared to databases for phase identification. gfz.de It is a valuable tool for quality control and for studying crystalline materials that cannot be grown into single crystals of sufficient size for SC-XRD.

Surface and Morphological Characterization (e.g., SEM, AFM, XPS, Contact Angle)

These techniques are employed to investigate the surface properties and morphology of materials derived from this compound, which is particularly important for applications in areas like catalysis and materials science.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. thermofisher.com It works by scanning the surface with a focused beam of electrons and detecting the secondary electrons emitted from the sample. diva-portal.org SEM analysis reveals information about the shape, size, and surface texture of particles or films. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution. It is used to characterize surface roughness and other topographical features.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. cardiff.ac.ukipfdd.de It works by irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. diva-portal.org For materials containing this compound, XPS can be used to confirm the presence and chemical environment of fluorine, carbon, and oxygen on the surface. researchgate.net

Contact Angle Measurement: This technique is used to determine the wettability of a surface by measuring the angle at which a liquid droplet contacts the solid surface. It provides information about the surface energy and hydrophobicity/hydrophilicity of the material.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for determining the thermal stability and decomposition profile of materials. For polymers or coordination complexes synthesized using this compound, TGA can reveal the temperatures at which degradation occurs, the number of decomposition steps, and the amount of residual mass.

Adsorption/Desorption Isotherms for Porous Materials (e.g., BET)

For porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) synthesized from this compound, gas adsorption/desorption analysis is essential for characterizing their porosity.

Brunauer-Emmett-Teller (BET) Analysis: The BET method is widely used to determine the specific surface area of a material. anton-paar.comlucideon.com It involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of the material at cryogenic temperatures as a function of relative pressure. eag.com The BET theory is then applied to the adsorption isotherm to calculate the surface area. anton-paar.com This information is critical for applications involving catalysis, gas storage, and separation. nih.gov

Adsorption/Desorption Isotherms: The full adsorption and desorption isotherm provides detailed information about the pore size distribution and pore volume of the material. researchgate.net The shape of the isotherm can indicate the type of porosity (microporous, mesoporous, or macroporous). lucideon.com Analysis of the isotherm data using models like the Barrett-Joyner-Halenda (BJH) method can provide a quantitative measure of the pore size distribution. lucideon.com

Historical Trajectories and Evolution of Research on Fluorinated Terephthalaldehydes

Early Discoveries and Initial Synthetic Endeavors

Another pivotal early method is the Halex (halogen exchange) process, which is particularly effective for aromatic systems activated by electron-withdrawing groups. dovepress.com The synthesis of fluorinated aldehydes, in general, has also been approached through methods like the direct formylation of fluorine-containing aromatic compounds using dichloromethyl alkyl ethers in the presence of Lewis acids. jst.go.jpnih.gov Research has shown that dichloromethyl propyl and butyl ethers can be effective reagents for the formylation of fluoroanisoles, leading to the corresponding aldehydes in good yields. nih.gov For the broader class of terephthalaldehydes, synthetic methods have included the side-chain chlorination of xylenes (B1142099) followed by reaction with hexamethylenetetramine. google.com

Milestones in the Application of Fluorinated Aldehydes in Materials Science

Fluorinated aldehydes, including terephthalaldehyde (B141574) derivatives, are valuable precursors in the synthesis of high-performance polymers and other advanced materials. The incorporation of fluorine atoms into polymers is known to impart desirable properties such as enhanced thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. nih.govnih.gov

A significant area of application for fluorinated monomers is in the development of fluorinated polyimides . researchgate.net These materials are of great technological importance due to their exceptional thermal, mechanical, and electrical properties. researchgate.net The introduction of bulky trifluoromethyl (-CF3) groups, for instance, can increase the free volume within the polymer, which in turn improves solubility and lowers the dielectric constant without compromising thermal stability. researchgate.net Fluorinated polyimides find use in microelectronics, aerospace, and as materials for gas separation membranes. researchgate.netrsc.org For example, polyimides synthesized from 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) have been investigated for optical waveguide applications due to their high thermal stability and low optical absorption loss. researchgate.netazom.com

More recently, fluorinated dialdehydes have been explored as building blocks for metal-organic frameworks (MOFs) . The use of fluorinated linkers can enhance the stability of MOFs and introduce hydrophobicity. rutgers.edu Fluorinated MOFs are being investigated for applications in gas separation and for the handling of fluorinated gases as solid reagents. nih.govresearchgate.netrsc.orgdigitellinc.com The strategic placement of fluorine atoms within the MOF structure can create specific binding sites for gas molecules, leading to improved separation performance. rsc.org

Paradigmatic Shifts in Synthetic Methodologies and Catalysis

The synthesis of fluorinated aromatic aldehydes has evolved from classical methods to more sophisticated catalytic approaches. While traditional methods like the Balz–Schiemann reaction are still in use, there is a continuous drive to develop more efficient, selective, and environmentally benign processes. dovepress.com

Modern synthetic strategies increasingly rely on catalysis . For instance, the formylation of fluorobenzene (B45895) can be catalyzed by Lewis acids like trifluoromethanesulfonic acid in combination with rare earth triflates. sioc-journal.cn Palladium-catalyzed reactions have also emerged as powerful tools for the formation of C-F bonds, although this remains a challenging area of research. dovepress.com

In the broader context of aldehyde synthesis, organocatalysis has provided new avenues for enantioselective reactions. For example, the enantioselective α-fluorination of aldehydes has been achieved using enamine catalysis. caltech.edu While not directly a method for synthesizing the aromatic core of 2-Fluoroterephthalaldehyde, these advancements in controlling the reactivity of aldehydes highlight the progress in contemporary organic synthesis.

For the synthesis of related fluorinated building blocks, such as 2-fluoromalonate esters, selective direct fluorination using fluorine gas represents a potentially efficient and direct route for large-scale manufacturing. nih.gov

Emerging Research Fronts and Future Perspectives

The field of fluorinated terephthalaldehydes and their derivatives is poised for further advancements, driven by the demand for new materials with tailored properties.

One of the key emerging areas is the development of sustainable and green synthetic methods . This includes the use of less hazardous reagents and solvents, as well as the development of more efficient catalytic systems to minimize waste. dovepress.com There is a growing interest in bio-based and recyclable fluoropolymer materials to address environmental concerns associated with some fluorinated compounds. gminsights.com

In materials science, the focus is on creating next-generation fluoropolymers and materials for advanced applications. In the electronics industry, there is a push for materials with even lower dielectric constants for use in high-frequency applications, such as 5G technology. azom.commdpi.com Fluorinated polyimides with superior thermal and mechanical properties are being developed for soft electronics, including wearable devices and biosensors. mdpi.com The unique properties of fluorinated polymers also make them candidates for applications in renewable energy systems and medical devices. futuremarketinsights.com

The use of fluorinated building blocks in the design of functional materials continues to expand. For example, the synthesis of 2,5-diaryl furans from 1,3-diene precursors, which are important in medicinal and materials chemistry, showcases the innovative use of synthetic methodologies. nih.govsemanticscholar.org The development of novel fluorinated ligands for MOFs is another promising area, with potential applications in creating hydrophobic and highly stable frameworks for various applications. rutgers.edu

The future of research on this compound and related compounds will likely be characterized by a multidisciplinary approach, combining advances in synthetic chemistry, catalysis, polymer science, and materials engineering to create innovative solutions for a wide range of technological challenges.

Q & A

Q. How can systematic reviews identify understudied applications of this compound?

- Methodological Answer : Perform PRISMA-guided literature reviews using databases like SciFinder and PubMed. Keywords: “fluorinated aldehydes,” “terephthalaldehyde derivatives,” “fluorine medicinal chemistry.” Analyze citation networks (VOSviewer) to map research clusters. Prioritize gaps in catalytic applications or covalent inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.